Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate
Description
Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate: is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
ethyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3/c1-3-14-7(13)5-4(2)12-15-6(5)8(9,10)11/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHFGKAUENFMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256471-34-8 | |
| Record name | ethyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-5-(trifluoromethyl)isoxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts like Amberlyst-70 have been explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid.
Reduction: Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a promising candidate for drug development .
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can inhibit enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth .
Comparison with Similar Compounds
- Ethyl 3-(4-bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate
- Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
Comparison: Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate is unique due to its methyl group at the 3-position, which influences its reactivity and biological activity. Compared to its analogs with different substituents, this compound exhibits distinct pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold in drug design .
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